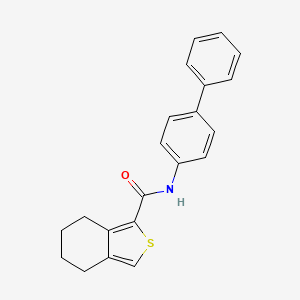![molecular formula C15H14N6O B5557269 5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions starting from basic heterocyclic units. For instance, derivatives of 1H-pyrazol and 1,3,4-oxadiazole can be synthesized from corresponding carboxylic acids and ethyl carboxylates through cyclization reactions, further modified by substituents on the pyrazole and benzene moieties to tune the properties of the final compound (Yan-qing Ge et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and HRMS. X-ray crystallography may also be employed for definitive structural elucidation, providing insight into the spatial arrangement and confirming the presence of key functional groups (Zhen-Ju Jiang et al., 2012).
Scientific Research Applications
Antimicrobial and Antitubercular Potential
Research on derivatives of benzimidazole and pyrazole, which include compounds structurally related to 5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole, has shown significant promise in antimicrobial and antitubercular applications. A study by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives revealed their potential as antimicrobial as well as antitubercular agents, supported by molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022). Similarly, Desai, Pandya, and Vaja (2017) synthesized compounds bearing benzimidazole and pyrazoline motifs, demonstrating significant antimicrobial activity against a range of microorganisms (Desai, Pandya, & Vaja, 2017).
Anti-diabetic and COX-2 Inhibitor Activity
Compounds incorporating the benzimidazole and pyrazole frameworks have also been investigated for their anti-diabetic properties. Ibraheem et al. (2020) synthesized novel benzimidazole-pyrazoline hybrid molecules that showed α-glucosidase inhibition activity, indicating potential for anti-diabetic application (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020). Additionally, Rathore et al. (2014) designed and synthesized benzimidazole analogs endowed with oxadiazole, showing selective COX-2 inhibitor activity, suggesting their use in developing new anti-inflammatory drugs (Rathore, Rahman, Siddiqui, Ali, & Shaharyar, 2014).
Corrosion Inhibition
The utility of benzimidazole derivatives extends into the field of corrosion inhibition. Ammal, Prajila, and Joseph (2017) explored the use of a benzimidazole bearing 1,3,4-oxadiazole derivative as a powerful corrosion inhibitor for mild steel in nitric acid, showcasing its effectiveness in protecting against corrosion (Ammal, Prajila, & Joseph, 2017).
Mechanism of Action
Safety and Hazards
Safety and hazards associated with a specific compound would depend on its structure and properties. For example, some pyrazole compounds may have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
Future Directions
properties
IUPAC Name |
3-(3H-benzimidazol-5-yl)-5-(1-pyrazol-1-ylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-2-13(21-7-3-6-18-21)15-19-14(20-22-15)10-4-5-11-12(8-10)17-9-16-11/h3-9,13H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAHOTRMYYUVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC3=C(C=C2)N=CN3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)


![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)